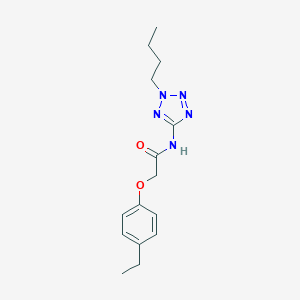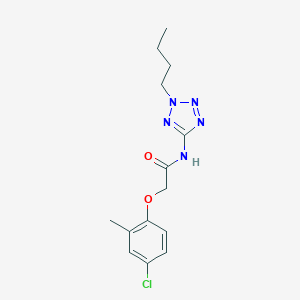![molecular formula C23H29N3O2 B244477 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide, also known as MPBP, is a compound that has been studied for its potential use in scientific research. MPBP is a synthetic compound that belongs to the class of piperazine derivatives. It has been found to have potential applications in the fields of neuroscience and pharmacology.
作用機序
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide acts as a partial agonist at the dopamine D3 receptor. It has been found to have a higher affinity for the dopamine D3 receptor than the dopamine D2 receptor. This selectivity for the dopamine D3 receptor makes it a potential target for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has been found to increase dopamine release in the mesolimbic pathway of the brain. This increase in dopamine release is thought to be responsible for its potential therapeutic effects in neuropsychiatric disorders. 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has also been found to have anxiolytic effects in animal models.
実験室実験の利点と制限
One advantage of using 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows for more specific targeting of this receptor subtype. However, one limitation of using 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide is its potential for off-target effects. It is important to carefully control for these effects in lab experiments.
将来の方向性
1. Further studies are needed to investigate the potential therapeutic effects of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in neuropsychiatric disorders such as addiction, schizophrenia, and depression.
2. The development of more selective ligands for the dopamine D3 receptor could lead to more effective treatments for these disorders.
3. The use of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide in combination with other drugs could lead to synergistic effects.
4. The investigation of the long-term effects of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide on the brain and behavior could provide valuable insights into its potential therapeutic use.
合成法
The synthesis of 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide involves the reaction of 4-(4-methylbenzoyl)piperazine with 3-methyl-4-(4-nitrophenyl)butanoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to yield 3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide.
科学的研究の応用
3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide has been studied for its potential use as a ligand for the dopamine D3 receptor. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. It has been implicated in various neuropsychiatric disorders such as addiction, schizophrenia, and depression.
特性
分子式 |
C23H29N3O2 |
|---|---|
分子量 |
379.5 g/mol |
IUPAC名 |
3-methyl-N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]butanamide |
InChI |
InChI=1S/C23H29N3O2/c1-17(2)16-22(27)24-20-8-10-21(11-9-20)25-12-14-26(15-13-25)23(28)19-6-4-18(3)5-7-19/h4-11,17H,12-16H2,1-3H3,(H,24,27) |
InChIキー |
BJGSVFOCSHPXMX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C |
正規SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B244395.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B244400.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244401.png)



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxybenzamide](/img/structure/B244406.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244408.png)





